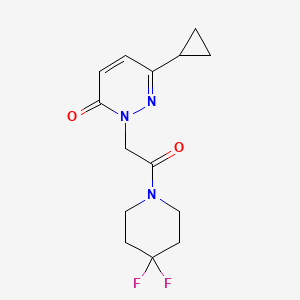

![molecular formula C21H19N5O5 B2480599 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-42-2](/img/structure/B2480599.png)

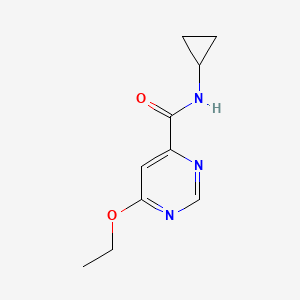

3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their anticancer and anti-inflammatory activities. A notable study synthesized a series of these compounds, revealing their cytotoxic effects on various cancer cell lines and inhibitory effects on 5-lipoxygenase, a key enzyme in the inflammation pathway (Rahmouni et al., 2016). Further research into pyrazolo[3,4‐d]pyrimidine derivatives identified their role as COX-2 selective inhibitors, showcasing their potential in anti-inflammatory drug development (Raffa et al., 2009).

Antiviral Applications

Another area of interest is the antiviral capabilities of benzamide-based pyrazolo and pyrimidine derivatives. A study detailed the synthesis of novel compounds exhibiting significant activity against the influenza A virus, subtype H5N1, known as bird flu. This suggests a promising avenue for developing new antiviral agents (Hebishy et al., 2020).

Antimicrobial Applications

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with synthesized compounds displaying activity against a range of bacterial strains. This research underscores the potential of these compounds in addressing microbial resistance and developing new antibiotics (Abdel-Gawad et al., 2003).

Application in Molecular Docking and DFT Studies

The application of pyrazole and pyrimidine derivatives extends into computational chemistry, where Density Functional Theory (DFT) calculations and molecular docking studies have been utilized to predict the biological activity and binding affinities of these compounds. Such studies are crucial for understanding the molecular basis of their action and for the rational design of more potent derivatives (Farag & Fahim, 2019).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with a variety of biological targets, including enzymes, receptors, and other proteins.

Mode of Action

The exact mode of action of the compound is currently unknown. It’s known that pyrazolopyridines can deactivate radicals by two major mechanisms: the hydrogen atom transfer (hat) and single electron transfer (set) mechanism . These mechanisms suggest that the compound may act as an antioxidant, neutralizing harmful free radicals in the body.

Pharmacokinetics

The compound’s molecular weight of 2112576 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may decompose under high temperatures and light exposure . Therefore, it should be stored in a cool, dark place to maintain its stability and efficacy.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-16-9-13(10-17(30-2)18(16)31-3)20(27)24-25-12-22-19-15(21(25)28)11-23-26(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQNEEWBEAAURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)

![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)